Chitosan (MW 30000)

ACE inhibition antihypertensive cardiovascular pharmacology

Chitosan trimer (DP=3) is a defined chitooligosaccharide, not a heterogeneous mixture. Essential for reproducible research: ACE inhibitor (IC50 0.9 µM), 32x higher HSA binding than dimer, minimal active antifungal unit. Procure this pure standard for consistent dose-response and structure-activity studies.

Molecular Formula C20H43N3O13
Molecular Weight 533.6 g/mol
Cat. No. B10828358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChitosan (MW 30000)
Molecular FormulaC20H43N3O13
Molecular Weight533.6 g/mol
Structural Identifiers
SMILESC.C.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)N)O)O)O
InChIInChI=1S/C18H35N3O13.2CH4/c19-7-12(27)14(5(2-23)30-16(7)29)33-18-9(21)13(28)15(6(3-24)32-18)34-17-8(20)11(26)10(25)4(1-22)31-17;;/h4-18,22-29H,1-3,19-21H2;2*1H4
InChIKeyJFWTYIODSIIOSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chitosan Trimer (Chitotriose Trihydrochloride) Procurement Guide: Defined Oligosaccharide for ACE Inhibition, Antioxidant Assays, and Drug Delivery Research


5-amino-6-[5-amino-6-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;methane (CAS: 41708-93-4; commonly available as the trihydrochloride salt, CAS: 117436-78-9) is a low-molecular-weight chitosan oligosaccharide consisting of three β-1,4-linked D-glucosamine units, typically designated as chitosan trimer or chitotriose . This compound belongs to the class of chitooligosaccharides (COS) derived from partial deacetylation and depolymerization of chitin or chitosan [1]. Its defined degree of polymerization (DP=3) distinguishes it from heterogeneous chitosan oligomer mixtures and from higher-molecular-weight chitosan polymers, enabling precise structure-activity investigations across cardiovascular, immunomodulatory, and drug delivery applications.

Why Heterogeneous Chitooligosaccharide Mixtures or Alternative DP Oligomers Cannot Replace Pure Chitosan Trimer in Quantitative Bioassays


Chitosan trimer cannot be substituted with heterogeneous chitooligosaccharide (COS) mixtures, unfractionated chitosan hydrolysates, or alternative degree of polymerization (DP) oligomers for applications requiring defined molecular recognition, reproducible dose-response relationships, or specific protein-binding characteristics. Biological activities of COS are profoundly DP-dependent: monomeric and dimeric units are frequently inactive or weakly active across multiple assay systems, while pentameric and hexameric oligomers exhibit distinct activity thresholds and maxima [1][2]. Furthermore, the binding affinity of chitosan trimer to human serum albumin (HSA) exceeds that of monomer and dimer by orders of magnitude, directly impacting pharmacokinetic predictions and drug delivery formulation [3]. Substituting an undefined COS mixture introduces uncontrolled variables—including variable DP distribution, differential metal ion contamination, and inconsistent acetylation patterns—that fundamentally compromise experimental reproducibility and cross-study comparability [4].

Chitosan Trimer: Quantitative Differentiation Evidence Versus Chitosan Dimer, Tetramer, Pentamer, and Heterogeneous Oligomer Mixtures


Chitosan Trimer ACE Inhibitory Activity: 2.7-Fold to 111-Fold Superior Potency Versus Other Chitosan Oligosaccharides

In a direct head-to-head comparison of purified chitosan oligosaccharides, chitosan trimer exhibited the highest angiotensin I-converting enzyme (ACE) inhibitory activity, with an IC₅₀ value of 0.9 µM [1]. This potency was substantially greater than that of other chitosan oligosaccharides tested in parallel, which displayed IC₅₀ values ranging from 2.4 µM to 100 µM [1]. The trimer's IC₅₀ represents a minimum 2.7-fold and maximum 111-fold improvement in inhibitory potency relative to the comparator oligosaccharide pool.

ACE inhibition antihypertensive cardiovascular pharmacology chitooligosaccharide

Chitosan Trimer Binding Affinity for Human Serum Albumin: 32-Fold Higher Than Dimer and 2.6-Fold Higher Than Monomer

In a systematic fluorescence emission spectroscopy study comparing low-DP chitosan oligomers, chitosan trimer (CT) demonstrated the strongest binding to human serum albumin (HSA), with a binding constant (K_CT) of 1.6 ± 0.01 × 10⁶ M⁻¹ [1]. This affinity was significantly higher than that of chitosan monomer (CM, K_CM = 6.2 ± 0.01 × 10⁵ M⁻¹) and chitosan dimer (CD, K_CD = 5.0 ± 0.01 × 10⁴ M⁻¹) [1]. The corresponding free energy changes (ΔG) for HSA binding were -8.4 kcal/mol for trimer, -7.87 kcal/mol for monomer, and -6.35 kcal/mol for dimer [1].

protein binding drug delivery pharmacokinetics HSA interaction

Chitosan Trimer Antioxidant Activity: Cu²⁺-Dependent Hydroxyl Radical Scavenging with IC₅₀ of 80 µM

Chitotriose trihydrochloride exhibits specific antioxidant activity via inhibition of Cu²⁺-dependent hydroxyl radical generation, with an IC₅₀ value of 80 µM in the H₂O₂-induced hydroxylation of benzoate to salicylate assay [1]. This activity profile is distinct from that of chitobiose (dimer), which was evaluated in the same study, though direct IC₅₀ comparison values for the dimer are not provided in the available excerpt [1].

antioxidant hydroxyl radical oxidative stress metal chelation

Chitosan Trimer Antifungal Activity: Threshold Bioactivity Distinct from Inactive Monomer and Dimer

In a direct comparison of purified chitosan oligomers (DP 1–7), monomer and dimer units exhibited no detectable antifungal activity against Fusarium solani f. sp. pisi and F. solani f. sp. phaseoli, nor did they induce significant pisatin (phytoalexin) formation [1]. Chitosan trimer, along with tetramer and pentamer, demonstrated antifungal activity at high concentrations and moderate pisatin-eliciting capacity, establishing DP=3 as the minimum oligomer length required for functional antifungal bioactivity in this plant-pathogen system [1]. A sharp activity increase occurred at hexamer, with heptamer reaching maximal activity [1].

antifungal plant defense phytoalexin elicitor Fusarium solani

Postoperative Adhesion Prevention: Chitosan Trimer Reduces Mean Adhesion Score to 1.03 Versus Control

In a rat model of postoperative intraperitoneal adhesion formation, treatment with 1% chitosan trimer solution significantly reduced adhesion formation compared to phosphate-buffered saline (PBS) control [1]. The mean adhesion score in the 1% chitosan trimer group was 1.03, while the 3% chitosan trimer group and chitin-treated group showed varying efficacy [1]. The study design included PBS control, 1% CT, 3% CT, and chitin-treated comparator arms, establishing a clear dose-dependent effect [1].

anti-adhesion surgical biomaterial peritoneal adhesion wound healing

Chitosan Trimer Purity Specifications: HPLC ≥93% and qNMR ≥85% for Reproducible Research

Commercially available chitosan trimer (as chitotriose trihydrochloride, CAS 117436-78-9) is supplied with defined purity specifications that vary by manufacturer and are critical for experimental reproducibility . Standard specifications from major suppliers include HPLC purity ≥93.0% (area%) and quantitative NMR (qNMR) purity ≥85.0% . Higher-purity grades are available at ≥98% (HPLC) from select vendors . These specifications enable researchers to account for impurity content when calculating effective concentrations and to ensure lot-to-lot consistency in dose-response studies.

quality control analytical standard purity specification reproducibility

Chitosan Trimer: Optimal Research and Industrial Application Scenarios Based on Quantified Differentiation Evidence


Antihypertensive Drug Discovery: ACE Inhibitor Screening and Lead Optimization

Chitosan trimer serves as a natural-product ACE inhibitor scaffold with an IC₅₀ of 0.9 µM, outperforming other chitosan oligosaccharides by 2.7-fold to 111-fold [1]. Researchers developing novel antihypertensive agents should procure pure chitosan trimer (rather than heterogeneous COS mixtures) to establish reproducible structure-activity relationships and to benchmark synthetic analogs against this defined oligosaccharide standard.

Drug Delivery System Formulation: HSA-Mediated Plasma Transport Studies

The 1.6 × 10⁶ M⁻¹ binding constant of chitosan trimer for human serum albumin—32-fold higher than dimer—positions this oligomer as a defined model compound for investigating HSA-mediated drug transport and pharmacokinetics [2]. Formulation scientists should select pure trimer over monomer or dimer to achieve predictable carrier protein interactions and to avoid the substantial affinity reduction observed with lower-DP oligomers.

Agricultural Antifungal Research: Minimum Active Oligomer Baseline Studies

Chitosan trimer represents the smallest chitosan oligomer (DP=3) that exhibits detectable antifungal activity against Fusarium solani, with monomer and dimer showing no activity in the same assay system [3]. Plant pathologists and agrochemical researchers investigating oligosaccharide elicitors should procure pure trimer as the minimal active unit for dose-response studies and as a negative-control benchmark for confirming that lower-DP oligomers are indeed inactive.

Post-Surgical Anti-Adhesion Biomaterial Development

Based on the demonstrated reduction in mean adhesion score to 1.03 with 1% chitosan trimer solution in rat models [4], biomedical researchers developing anti-adhesion barriers or coatings should use pure, DP-defined chitosan trimer to replicate the specific efficacy profile. Substitution with undefined chitosan hydrolysates introduces DP heterogeneity that may alter bioadhesive properties and compromise reproducibility of anti-adhesion outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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